molecular formula C4H4N2O2S2 B080927 4-methyl-5-nitro-3H-1,3-thiazole-2-thione CAS No. 13416-33-6

4-methyl-5-nitro-3H-1,3-thiazole-2-thione

Katalognummer: B080927
CAS-Nummer: 13416-33-6
Molekulargewicht: 176.2 g/mol
InChI-Schlüssel: LJTMQHALPVCERW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-5-nitro-3H-1,3-thiazole-2-thione is a heterocyclic compound containing a thiazole ring with a thione group, a methyl group at the 4-position, and a nitro group at the 5-position

Eigenschaften

CAS-Nummer

13416-33-6

Molekularformel

C4H4N2O2S2

Molekulargewicht

176.2 g/mol

IUPAC-Name

4-methyl-5-nitro-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C4H4N2O2S2/c1-2-3(6(7)8)10-4(9)5-2/h1H3,(H,5,9)

InChI-Schlüssel

LJTMQHALPVCERW-UHFFFAOYSA-N

SMILES

CC1=C(SC(=S)N1)[N+](=O)[O-]

Isomerische SMILES

CC1=C(SC(=N1)S)[N+](=O)[O-]

Kanonische SMILES

CC1=C(SC(=S)N1)[N+](=O)[O-]

Andere CAS-Nummern

13416-33-6

Synonyme

4-Methyl-5-nitrothiazole-2(3H)-thione

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-nitro-3H-1,3-thiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-nitro-2-aminothiazole with carbon disulfide in the presence of a base, followed by acidification to yield the desired thiazolethione compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of 4-methyl-5-nitro-3H-1,3-thiazole-2-thione may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-5-nitro-3H-1,3-thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolethione derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-methyl-5-nitro-3H-1,3-thiazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-methyl-5-nitro-3H-1,3-thiazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2(3H)-Thiazolethione, 4-methyl-5-chloro-: Similar structure but with a chloro group instead of a nitro group.

    2(3H)-Thiazolethione, 4-methyl-5-bromo-: Similar structure but with a bromo group instead of a nitro group.

    2(3H)-Thiazolethione, 4-methyl-5-iodo-: Similar structure but with an iodo group instead of a nitro group.

Uniqueness

4-methyl-5-nitro-3H-1,3-thiazole-2-thione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making this compound particularly interesting for applications in medicinal chemistry and antimicrobial research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.